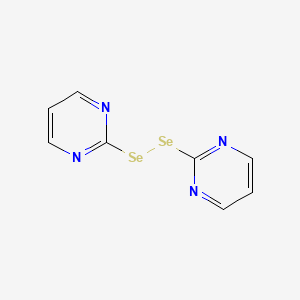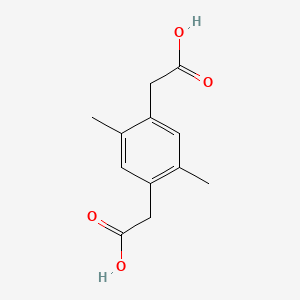
2-Cyclohexyl-2-((2,2,2-trifluoroethyl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-2-((2,2,2-trifluoroethyl)amino)propan-1-ol is an organic compound with the molecular formula C11H20F3NO. This compound features a cyclohexyl group, a trifluoroethyl group, and an amino alcohol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-((2,2,2-trifluoroethyl)amino)propan-1-ol typically involves the reaction of cyclohexyl ketone with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-((2,2,2-trifluoroethyl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclohexyl-2-((2,2,2-trifluoroethyl)amino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-((2,2,2-trifluoroethyl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclohexyl group provides structural stability, while the amino alcohol moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyl-2-((2,2,2-trifluoroethyl)amino)ethanol
- 2-Cyclohexyl-2-((2,2,2-trifluoroethyl)amino)butanol
Uniqueness
Compared to similar compounds, 2-Cyclohexyl-2-((2,2,2-trifluoroethyl)amino)propan-1-ol offers a unique combination of structural features that enhance its reactivity and potential applications. The presence of the trifluoroethyl group imparts unique electronic properties, while the cyclohexyl group provides steric hindrance, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H20F3NO |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
2-cyclohexyl-2-(2,2,2-trifluoroethylamino)propan-1-ol |
InChI |
InChI=1S/C11H20F3NO/c1-10(8-16,15-7-11(12,13)14)9-5-3-2-4-6-9/h9,15-16H,2-8H2,1H3 |
InChI Key |
GRSQSJYUSFJGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1CCCCC1)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


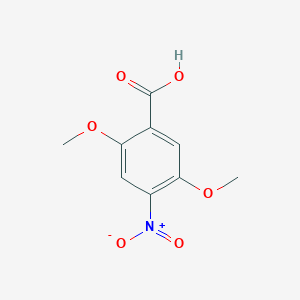
![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
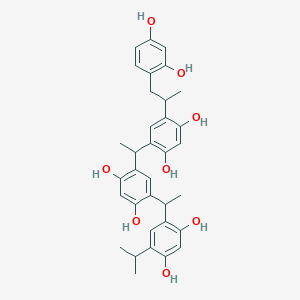
![(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)

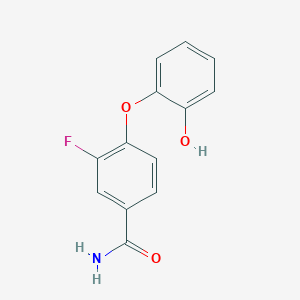
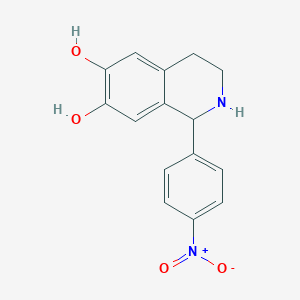

![[1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14903812.png)
